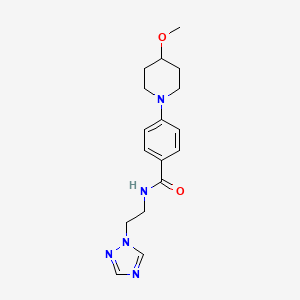
4-Methyl-1-(4-nitrobenzenesulfonyl)pyrrolidin-3-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-1-(4-nitrobenzenesulfonyl)pyrrolidin-3-amine hydrochloride, also known as MNBSP, is a chemical compound that has been widely used in scientific research for its unique properties. This compound is a derivative of pyrrolidine, which is a five-membered heterocyclic compound containing a nitrogen atom. MNBSP is a white crystalline powder that is soluble in water and organic solvents.
Wirkmechanismus
The mechanism of action of 4-Methyl-1-(4-nitrobenzenesulfonyl)pyrrolidin-3-amine hydrochloride involves the binding of the compound to the catalytic domain of PKCε. This binding prevents the enzyme from phosphorylating its downstream targets, leading to a decrease in cellular signaling. The selectivity of this compound for PKCε is due to the unique structural features of the compound, which allow it to fit into the active site of the enzyme.
Biochemical and Physiological Effects:
In addition to its inhibitory effects on PKCε, this compound has been shown to have other biochemical and physiological effects. For example, this compound has been shown to increase the levels of reactive oxygen species (ROS) in cells. This increase in ROS levels is thought to contribute to the anti-cancer effects of this compound, as cancer cells are more sensitive to oxidative stress than normal cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-Methyl-1-(4-nitrobenzenesulfonyl)pyrrolidin-3-amine hydrochloride in lab experiments is its selectivity for PKCε. This allows researchers to study the specific effects of PKCε inhibition without affecting other cellular processes. However, one limitation of using this compound is its potential toxicity. High concentrations of this compound have been shown to be toxic to cells, which can limit its usefulness in certain experiments.
Zukünftige Richtungen
There are several future directions for the use of 4-Methyl-1-(4-nitrobenzenesulfonyl)pyrrolidin-3-amine hydrochloride in scientific research. One area of interest is the development of this compound analogs with improved properties, such as increased selectivity or reduced toxicity. Another area of interest is the study of the effects of this compound on other cellular processes, such as autophagy or apoptosis. Additionally, this compound could be used in combination with other drugs to enhance their therapeutic effects. Overall, the unique properties of this compound make it a promising compound for future research in a variety of fields.
Synthesemethoden
The synthesis of 4-Methyl-1-(4-nitrobenzenesulfonyl)pyrrolidin-3-amine hydrochloride involves the reaction of 4-nitrobenzenesulfonyl chloride with 4-methylpyrrolidin-3-amine in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate sulfonyl chloride, which then reacts with the amine to form the final product. The yield of this reaction is typically high, and the purity of the product can be improved through recrystallization.
Wissenschaftliche Forschungsanwendungen
4-Methyl-1-(4-nitrobenzenesulfonyl)pyrrolidin-3-amine hydrochloride has been used in scientific research for its ability to selectively inhibit the activity of certain enzymes. Specifically, this compound has been shown to inhibit the activity of the enzyme protein kinase C epsilon (PKCε). This enzyme is involved in a variety of cellular processes, including cell proliferation, differentiation, and apoptosis. Inhibition of PKCε activity has been shown to have therapeutic potential in the treatment of cancer, diabetes, and cardiovascular disease.
Eigenschaften
IUPAC Name |
4-methyl-1-(4-nitrophenyl)sulfonylpyrrolidin-3-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O4S.ClH/c1-8-6-13(7-11(8)12)19(17,18)10-4-2-9(3-5-10)14(15)16;/h2-5,8,11H,6-7,12H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQKUJWFPBUSWBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC1N)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-].Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[(3-Chloroanilino)carbonyl]amino}-4,6-dimethylnicotinamide](/img/structure/B2636982.png)


![3-(6-{4-Hydroxy-4-[3-(trifluoromethyl)phenyl]piperidin-1-yl}-6-oxohexyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2636991.png)


![2-[(3-Methyl-1,2-oxazol-5-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2636994.png)

![4-morpholino-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2636998.png)

![2-[(4-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidin-1-yl)methyl]quinolin-8-yl 2-methylpropanoate](/img/structure/B2637001.png)

![4-tert-butyl-N-[4-({4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]benzamide](/img/structure/B2637004.png)
![(-)-1-(Imidazo[1,2-a]pyridin-3-yl)ethanamine dihydrochloride](/img/structure/B2637005.png)